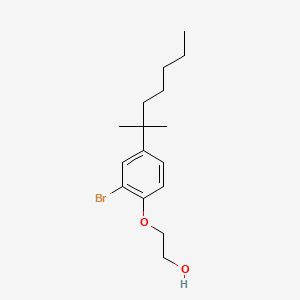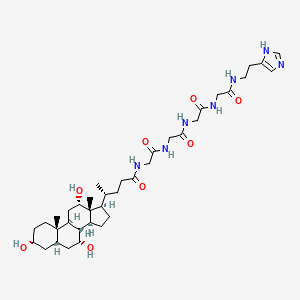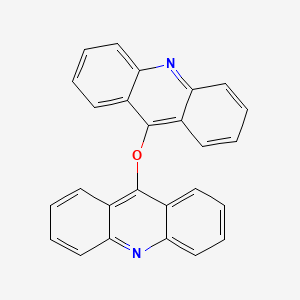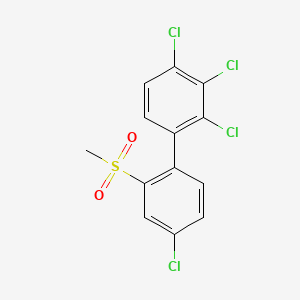
lithium;1-chloro-3-prop-2-enylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-chloro-3-prop-2-enylbenzene is an organometallic compound that combines lithium with a benzene ring substituted with a chlorine atom and a prop-2-enyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-chloro-3-prop-2-enylbenzene typically involves the reaction of 1-chloro-3-prop-2-enylbenzene with a lithium reagent. One common method is the use of lithium metal in anhydrous conditions to facilitate the formation of the organolithium compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive lithium from reacting with moisture or oxygen.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;1-chloro-3-prop-2-enylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different organolithium compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or alkoxy groups.
Applications De Recherche Scientifique
Lithium;1-chloro-3-prop-2-enylbenzene has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity and properties.
Mécanisme D'action
The mechanism of action of lithium;1-chloro-3-prop-2-enylbenzene involves the interaction of the lithium atom with various molecular targets. The lithium atom can act as a nucleophile, attacking electrophilic centers in other molecules and forming new bonds. This reactivity is facilitated by the presence of the benzene ring and the prop-2-enyl group, which can stabilize the intermediate species formed during the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium;1-chloro-2-prop-2-enylbenzene
- Lithium;1-chloro-4-prop-2-enylbenzene
- Lithium;1-bromo-3-prop-2-enylbenzene
Uniqueness
Lithium;1-chloro-3-prop-2-enylbenzene is unique due to the specific positioning of the chlorine and prop-2-enyl groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yield different products under similar reaction conditions.
Propriétés
Numéro CAS |
106175-53-5 |
|---|---|
Formule moléculaire |
C9H8ClLi |
Poids moléculaire |
158.6 g/mol |
Nom IUPAC |
lithium;1-chloro-3-prop-2-enylbenzene |
InChI |
InChI=1S/C9H8Cl.Li/c1-2-4-8-5-3-6-9(10)7-8;/h2-7H,1H2;/q-1;+1 |
Clé InChI |
XNHWTDWEZNQMJF-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C=C[CH-]C1=CC(=CC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2',2'-Dibromospiro[bicyclo[3.3.1]nonane-3,1'-cyclopropan]-7-one](/img/structure/B14336575.png)
![1,1'-Sulfanediylbis[5-tert-butyl-2-methyl-4-(octadecyloxy)benzene]](/img/structure/B14336578.png)
![Naphtho[1,2-d]-1,3-dioxole-6,9-dione, 5-hydroxy-2,2-diphenyl-](/img/structure/B14336580.png)
![1-(Methylsulfanyl)-2-{[2-(methylsulfanyl)ethyl]selanyl}ethane](/img/structure/B14336584.png)



![2-(Trimethylsilyl)-5-[(trimethylsilyl)oxy]phosphinine](/img/structure/B14336621.png)


![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)

